ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE

Description

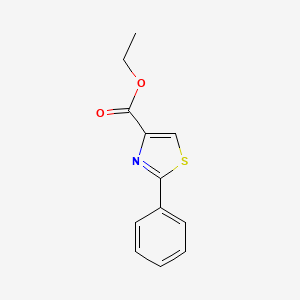

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-phenyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-2-15-12(14)10-8-16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKGDCGESAFSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434555 | |

| Record name | Ethyl 2-phenyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59937-01-8 | |

| Record name | Ethyl 2-phenyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for determining key physicochemical parameters, offering a foundational framework for laboratory investigation.

Core Physicochemical Data

Quantitative experimental data for this compound is not extensively reported. The following table summarizes the available information for the target compound and includes data for closely related isomers and derivatives to provide a comparative context.

| Property | This compound | Ethyl 4-phenylthiazole-2-carboxylate (Isomer) | Ethyl 2-amino-4-phenylthiazole-5-carboxylate (Derivative) | Ethyl 2-methylthiazole-4-carboxylate (Derivative) |

| Molecular Formula | C₁₂H₁₁NO₂S[1] | C₁₂H₁₁NO₂S | C₁₂H₁₂N₂O₂S[2] | C₇H₉NO₂S |

| Molecular Weight | 233.29 g/mol [1] | 233.29 g/mol | 248.31 g/mol [2] | 171.22 g/mol |

| Melting Point | Not available | Not available | 167-175 °C[2] | 54-58 °C |

| Boiling Point | Not available | 369.9 ± 35.0 °C (Predicted) | Not available | Not available |

| Density | Not available | 1.216 ± 0.06 g/cm³ (Predicted) | Not available | Not available |

| pKa | Not available | -0.19 ± 0.10 (Predicted) | Not available | Not available |

| Appearance | Not available | Off-white to light brown Solid | Pale yellow crystals[2] | Solid |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of fundamental physicochemical properties. These protocols are broadly applicable to crystalline organic compounds like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of purity.[3] A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.[4]

Methodology: Capillary Method

This method involves heating a small sample of the compound in a sealed capillary tube and observing the temperature range over which the solid transitions to a liquid.[5]

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a melting point apparatus with a heated metal block.[6]

-

Measurement: The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.[4] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.[5][6] For a pure compound, this range should be narrow, typically 0.5-1.0°C.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] It is a characteristic physical property used for identification and purity assessment of liquid compounds.[8]

Methodology: Micro Boiling Point Determination

This technique is suitable for small sample volumes and involves observing the temperature at which a continuous stream of bubbles emerges from a capillary tube submerged in the heated liquid sample.[9][10]

-

Apparatus Setup: A small amount of the liquid is placed in a test tube. A smaller capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.[7]

-

Heating: The assembly is heated in a Thiele tube or a beaker containing a heating bath fluid (e.g., mineral oil).[10]

-

Measurement: As the liquid is heated, air trapped in the capillary tube expands and escapes.[9] A continuous and rapid stream of bubbles will emerge from the capillary tube as the liquid's boiling point is reached. The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7][9]

Determination of Solubility

Solubility provides crucial information about the polarity and functional groups present in a molecule.[11][12] The principle of "like dissolves like" is a fundamental concept in predicting solubility.[13]

Methodology: Qualitative Solubility Testing

This involves systematically testing the solubility of a compound in a series of solvents of varying polarity and pH.[14]

-

Procedure: A small, measured amount of the compound (e.g., 25 mg) is added to a test tube containing a specific volume of a solvent (e.g., 0.75 mL).[12] The mixture is agitated vigorously.[12]

-

Solvent Sequence: A hierarchical approach is often used, starting with water. If the compound is insoluble in water, its solubility is then tested in 5% NaOH, 5% NaHCO₃, and 5% HCl to determine the presence of acidic or basic functional groups.[11][12] For compounds insoluble in aqueous solutions, solubility in organic solvents like diethyl ether or in concentrated sulfuric acid can be assessed.[11][12]

-

Observation: The compound is classified as soluble if it dissolves completely.[13]

Determination of the Partition Coefficient (logP)

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically octanol and water.[15] The logarithm of this value, logP, is a key parameter in drug development, indicating the lipophilicity of a compound.[15]

Methodology: Shake-Flask Method

This is the traditional and widely accepted method for determining logP.

-

Preparation: A solution of the compound is prepared in one of the phases (e.g., octanol pre-saturated with water). This is then mixed with a specific volume of the other phase (e.g., water pre-saturated with octanol).[16]

-

Equilibration: The biphasic mixture is agitated (e.g., shaken) for a sufficient period to allow the compound to partition between the two layers until equilibrium is reached. The mixture is then allowed to stand for the phases to separate completely.[16][17]

-

Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[16]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15]

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemimpex.com [chemimpex.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. byjus.com [byjus.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. chymist.com [chymist.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. scribd.com [scribd.com]

- 15. acdlabs.com [acdlabs.com]

- 16. agilent.com [agilent.com]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Ethyl 2-Phenylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-Phenylthiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, synthesis, and potential therapeutic applications, with a focus on its role as a scaffold for the development of novel antifungal and anticancer agents.

Core Compound Identification

| IUPAC Name | ethyl 2-phenyl-1,3-thiazole-4-carboxylate |

| Synonym | This compound |

| CAS Number | 59937-01-8 |

| Molecular Formula | C₁₂H₁₁NO₂S |

| Molecular Weight | 233.29 g/mol |

Synthesis and Spectroscopic Data

The synthesis of this compound and its derivatives is well-documented in the scientific literature. A common synthetic route involves the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone. In the case of the title compound, benzothioamide is reacted with ethyl bromopyruvate.

Table 1: Spectroscopic Data for Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate [1]

| Technique | Data |

| **IR (KBr, cm⁻¹) ** | 3061, 2980, 1737, 1633, 1513, 1461, 1290, 1210, 766, 689 |

| ¹H NMR (CDCl₃, 500 MHz) | δ/p.p.m.: 7.46–8.00 (m, 5H), 4.49 (q, J = 7.0 Hz, 2H), 1.44 (t, J = 7.0 Hz, 3H) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ/p.p.m.: 168.87, 160.27, 146.48, 131.77, 131.63, 129.24, 164.15 (q, ²JC—F = 36.5 Hz, CF₃C–), 123.33 (q, ¹JC—F = 269.3 Hz, –CF₃), 62.41, 13.98 |

| ¹⁹F NMR (CDCl₃, 470 MHz, CFCl₃) | δ/p.p.m.: -52.44 (s) |

Experimental Protocols

Synthesis of 2-Phenylthiazole Derivatives

A general procedure for the synthesis of 2-phenylthiazole derivatives involves a Suzuki-coupling reaction.[2]

Protocol:

-

Dissolve Ethyl 2-bromo-5-thiazole carboxylate (1.00 mmol), phenylboronic acid (1.50 mmol), potassium carbonate (1.50 mmol), and tetrakis(triphenylphosphine)palladium (0.05 mmol) in a 1,4-dioxane/water mixture.

-

Protect the reaction mixture under an argon atmosphere.

-

Reflux the mixture for 8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the product by column chromatography to obtain the desired 2-phenylthiazole derivative.

Biological Activity and Applications

Derivatives of this compound have shown significant promise as therapeutic agents, particularly in the fields of mycology and oncology.

Antifungal Activity

Several studies have highlighted the potential of 2-phenylthiazole derivatives as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death. This mechanism is the target of widely used azole antifungal drugs.[4]

Table 2: In Vitro Antifungal Activity of a Lead 2-Phenylthiazole Compound (SZ-C14) [2]

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (μg mL⁻¹) |

| C. albicans and other common pathogenic fungi | 1–16 |

Anticancer Activity

Substituted 2-phenylthiazole-4-carboxamides have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[5] The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the phenyl ring play a crucial role in their anticancer potency.

Protocol for Cytotoxicity Assay (MTT Assay): [5]

-

Seed human cancer cells (e.g., SKNMC, Hep-G2, MCF-7) in 96-well plates at a density of 8,000-10,000 viable cells per well.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the synthesized 2-phenylthiazole derivatives and incubate for another 24 hours.

-

After incubation, wash the cells with Phosphate-Buffered Saline (PBS).

-

Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Discard the medium and measure the absorbance to determine cell viability and calculate the IC₅₀ values.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates a typical synthetic route for producing 2-phenylthiazole derivatives, which can be further modified to generate a library of compounds for biological screening.

Caption: Synthetic workflow for 2-phenylthiazole derivatives.

Antifungal Mechanism of Action

The proposed mechanism of action for the antifungal activity of 2-phenylthiazole derivatives involves the inhibition of the CYP51 enzyme, which disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane.

Caption: Inhibition of fungal ergosterol biosynthesis by 2-phenylthiazole derivatives.

References

- 1. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 2-Phenylthiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-Phenylthiazole-4-carboxylate (CAS No. 59937-01-8), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its characteristic spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₂H₁₁NO₂S, with a molecular weight of 233.29 g/mol . The structural and spectral data are summarized in the tables below for quick reference.

¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.15 | s | 1H | H-5 (thiazole) |

| 7.95 - 7.92 | m | 2H | Ar-H |

| 7.48 - 7.45 | m | 3H | Ar-H |

| 4.42 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |

| 1.40 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 169.1 | C=O (ester) |

| 161.8 | C-2 (thiazole) |

| 147.5 | C-4 (thiazole) |

| 133.4 | Ar-C |

| 130.8 | Ar-CH |

| 129.2 | Ar-CH |

| 126.6 | Ar-CH |

| 125.7 | C-5 (thiazole) |

| 61.5 | -OCH₂CH₃ |

| 14.4 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3125 | C-H stretch (aromatic) |

| 2980 | C-H stretch (aliphatic) |

| 1720 | C=O stretch (ester) |

| 1540 | C=N stretch (thiazole) |

| 1230 | C-O stretch (ester) |

Mass Spectrometry (MS) Data

| m/z | Assignment |

| 233 | [M]⁺ |

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was analyzed as a thin film on a potassium bromide (KBr) disk.

Mass Spectrometry (MS): Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced via direct infusion, and the mass-to-charge ratio (m/z) of the molecular ion was determined.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a synthesized compound like this compound is depicted in the following diagram.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

In-depth Technical Guide: Molecular Structure and Conformation of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-phenylthiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key scaffold in the development of various therapeutic agents. Understanding its three-dimensional structure and conformational dynamics is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound, drawing upon available spectroscopic and computational data for the core scaffold and closely related analogues.

Molecular Structure

The molecular structure of this compound consists of a central thiazole ring substituted with a phenyl group at the 2-position and an ethyl carboxylate group at the 4-position.

Key Structural Features:

-

Planarity: The thiazole ring is an aromatic, planar pentacyclic system.

-

Rotatable Bonds: The key conformational flexibility arises from the rotation around two single bonds:

-

The C-C bond connecting the phenyl ring to the thiazole ring.

-

The C-C bond connecting the ethyl carboxylate group to the thiazole ring.

-

The relative orientation of these substituents with respect to the thiazole core defines the overall conformation of the molecule.

Structural Data Summary

| Parameter | Bond/Angle | Typical Value |

| Bond Lengths | C2-N3 | ~1.37 Å |

| N3-C4 | ~1.38 Å | |

| C4-C5 | ~1.36 Å | |

| C5-S1 | ~1.72 Å | |

| S1-C2 | ~1.73 Å | |

| C2-C(phenyl) | ~1.48 Å | |

| C4-C(carboxyl) | ~1.49 Å | |

| Bond Angles | S1-C2-N3 | ~115° |

| C2-N3-C4 | ~110° | |

| N3-C4-C5 | ~115° | |

| C4-C5-S1 | ~111° | |

| C5-S1-C2 | ~89° |

Note: These values are approximations based on related structures and may vary slightly for the title compound.

Conformational Analysis

The conformation of this compound is primarily determined by the dihedral angle between the phenyl ring and the thiazole ring. Computational studies on similar 2-phenylthiazole systems suggest that the molecule preferentially adopts a near-planar conformation.

Phenyl-Thiazole Torsion

The rotation around the C2-C(phenyl) bond is the most significant conformational variable. A "near-planar V-shaped conformation" has been described for analogous compounds.[1] This suggests that the dihedral angle between the two rings is close to 0° or 180°. The energy barrier for this rotation is influenced by steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the thiazole ring. For some substituted 2-phenylthiazole derivatives, a small twist of around 10° between the thiazole and a substituted benzene ring has been observed.[1]

Carboxylate Group Orientation

The orientation of the ethyl carboxylate group at the 4-position also contributes to the overall conformation. Rotation around the C4-C(carboxyl) bond will influence the molecule's polarity and its ability to participate in intermolecular interactions.

Experimental and Computational Methodologies

The determination of molecular structure and conformation relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Synthesis of 2-Phenylthiazole Derivatives: A common synthetic route to the 2-phenylthiazole core is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. Alternatively, modern cross-coupling reactions, such as the Suzuki coupling, can be employed.

Illustrative Suzuki Coupling Protocol: A general procedure for the synthesis of a 2-phenylthiazole derivative involves the Suzuki coupling of a 2-bromothiazole with phenylboronic acid.[2]

-

To a solution of ethyl 2-bromothiazole-4-carboxylate in a suitable solvent (e.g., 1,4-dioxane/water mixture), add phenylboronic acid, a base (e.g., potassium carbonate), and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).[2]

-

The reaction mixture is heated under an inert atmosphere (e.g., argon) and monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the product is isolated and purified by column chromatography.[2]

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical environment of the protons and carbons, confirming the connectivity of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present, such as the C=O of the ester and the aromatic C-H bonds.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.

Computational Modeling

Computational chemistry plays a crucial role in understanding the conformational landscape of molecules.

Workflow for Conformational Analysis:

Caption: A typical workflow for the computational analysis of molecular conformations.

Methodology:

-

Initial Structure: A 3D model of this compound is built.

-

Conformational Search: A systematic or random search of the conformational space is performed by rotating the key dihedral angles.

-

Geometry Optimization: The geometries of the identified low-energy conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT).

-

Energy Calculation: The relative energies of the optimized conformers are calculated to determine their stability.

-

Population Analysis: The population of each conformer at a given temperature is estimated using the Boltzmann distribution.

Computational studies on related benzothiazole derivatives have shown that different conformers can exist with varying dihedral angles, and the energy differences between them can be small.[3]

Relevance in Drug Development

The 2-phenylthiazole scaffold is present in a variety of biologically active compounds, including anticancer and antifungal agents.[2][4] The conformation of the molecule is critical for its interaction with biological targets.

Logical Relationship in Drug Design:

Caption: The central role of molecular conformation in the drug design process.

Understanding the preferred conformation of this compound allows for:

-

Pharmacophore Modeling: Identifying the key structural features responsible for biological activity.

-

Docking Studies: Predicting the binding mode of the molecule to its target protein.

-

Analogue Design: Designing new molecules with improved activity and selectivity by modifying the structure to favor the bioactive conformation.

Conclusion

The molecular structure of this compound is characterized by a planar thiazole ring with flexible phenyl and ethyl carboxylate substituents. Conformational analysis, primarily through computational methods, suggests a preference for a near-planar arrangement of the phenyl and thiazole rings. A thorough understanding of its three-dimensional structure and conformational dynamics is essential for leveraging this important scaffold in the design and development of novel therapeutic agents. Further experimental studies, such as single-crystal X-ray diffraction, would be invaluable for providing a definitive picture of its solid-state conformation.

References

- 1. Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines the expected physicochemical properties based on its structural characteristics and provides detailed, generalized experimental protocols for the systematic determination of its solubility and stability profiles.

Core Compound Characteristics

This compound is a small molecule featuring a thiazole ring substituted with a phenyl group at the 2-position and an ethyl carboxylate group at the 4-position. Its chemical structure dictates its likely physicochemical behavior, suggesting it is a relatively non-polar, aromatic molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂S | - |

| Molecular Weight | 233.29 g/mol | - |

| Appearance | Expected to be a solid | General observation for similar compounds |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

Solubility Profile

The principle of "like dissolves like" is fundamental to predicting the solubility of a compound. Given the aromatic and ester functionalities, this compound is anticipated to exhibit good solubility in a range of common organic solvents. Its solubility in aqueous media is expected to be low due to the predominantly hydrophobic nature of the molecule.

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate | The ethyl ester can act as a hydrogen bond acceptor. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | High | Good balance of polarity to solvate the molecule. |

| Non-Polar | Toluene, Dichloromethane | High | Favorable interactions with the aromatic rings. |

| Aqueous | Water, Buffers (pH 7.4) | Low | Predominantly hydrophobic structure. |

Note: The data in this table is predictive and requires experimental verification.

Stability Landscape

The thiazole ring is a generally stable aromatic system. However, the ester functional group introduces a potential site for hydrolysis, particularly under acidic or basic conditions. The overall stability of this compound will be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Table 3: Potential Degradation Pathways and Stressed Stability Predictions

| Condition | Potential Degradation Pathway | Predicted Stability |

| Acidic (e.g., pH 1-3) | Ester Hydrolysis | Potentially Unstable |

| Neutral (e.g., pH 6-8) | Generally Stable | - |

| Basic (e.g., pH 9-12) | Ester Hydrolysis (base-catalyzed) | Likely Unstable |

| Oxidative (e.g., H₂O₂) | Oxidation of the thiazole ring | May be susceptible |

| Photolytic (e.g., UV light) | Photodegradation | Possible, requires testing |

| Thermal (e.g., >40°C) | Potential for accelerated degradation | Stability will decrease with increasing temperature |

Note: The data in this table is predictive and requires experimental verification.

Experimental Protocols

To provide a robust understanding of the compound's behavior, detailed experimental protocols for determining solubility and stability are outlined below.

Solubility Determination: Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Workflow for solubility determination.

Stability Assessment: Accelerated Stability Testing

Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to exaggerated storage conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the desired solvents at a known concentration.

-

Storage Conditions: Store the samples under various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines (e.g., 40°C/75% RH, 25°C/60% RH) and protected from light. Also, include conditions to test for hydrolysis (acidic and basic solutions) and oxidation (addition of an oxidizing agent).

-

Time Points: Withdraw aliquots of the samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies).

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products.

-

Data Evaluation: Quantify the amount of the parent compound remaining and identify and quantify any degradation products.

-

Kinetics: Determine the degradation rate and predict the shelf-life of the compound under normal storage conditions.

Caption: Workflow for stability assessment.

Conclusion

While specific experimental data for the solubility and stability of this compound is currently limited, its chemical structure provides a basis for predicting its behavior. It is anticipated to be soluble in a range of organic solvents and relatively stable under neutral conditions, with potential for hydrolysis of the ester group under acidic or basic conditions. The experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility and stability profiles of this compound, which is essential for its successful application in drug development and other scientific endeavors.

Quantum Chemical Blueprint: An In-depth Technical Guide to ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations, synthesis, and spectroscopic analysis of Ethyl 2-phenylthiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Thiazole derivatives are known for their wide range of biological activities, and computational studies play a crucial role in understanding their molecular properties and potential as therapeutic agents.

Molecular Structure and Properties: A Computational Perspective

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of this compound. These computational methods provide insights that complement experimental findings.

Optimized Molecular Geometry

The foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation. This is typically performed using DFT methods, such as B3LYP, with a suitable basis set like 6-311+G(d,p).[1] The optimized structure reveals key bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional arrangement and steric interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.[2] For thiazole derivatives, the HOMO and LUMO are often localized over the π-system of the molecule, indicating that intramolecular charge transfer is primarily a π–π* transition.[2]

Table 1: Calculated Quantum Chemical Properties of a Representative Thiazole Derivative

| Parameter | Value | Reference |

| HOMO Energy | -5.3582 eV | [2] |

| LUMO Energy | -0.8765 eV | [2] |

| HOMO-LUMO Gap | 4.4818 eV | [2] |

| Dipole Moment | Data not available in search results |

Note: The values presented are for a similar thiazole derivative and serve as an illustrative example. Specific values for this compound would require dedicated calculations.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of thiazole derivatives often follows established chemical pathways. A common method involves the reaction of a thioamide with an α-haloketone or a related compound. For instance, a general synthesis could involve the reaction of benzothioamide with ethyl bromopyruvate.

Experimental Workflow for Synthesis

Caption: General synthetic workflow for thiazole derivatives.

A detailed protocol for a similar compound involves stirring the thioamide derivative with bromopyruvic acid and calcium carbonate in dry ethanol at room temperature.[3] The reaction progress is monitored by thin-layer chromatography (TLC).[3]

Spectroscopic Characterization

The synthesized compound is characterized using various spectroscopic techniques to confirm its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by observing the vibrational frequencies of the chemical bonds.

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure.

Computational Methodology

Quantum chemical calculations are typically performed using specialized software packages.

Computational Workflow

Caption: A typical workflow for quantum chemical calculations.

The computational details for similar thiazole derivatives often involve geometry optimization using the B3LYP functional with the 6-31G(d,p) basis set.[2] Vibrational frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

Biological Significance and Drug Development

Thiazole derivatives are known to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5] Computational studies, such as molecular docking, can be employed to predict the binding affinity of these compounds to biological targets, thereby guiding the design of new and more potent therapeutic agents.[4] For example, molecular docking studies have been used to investigate the interactions of thiazole derivatives with penicillin-binding proteins and sterol 14α-demethylase, which are targets for antibacterial and antifungal drugs, respectively.[4]

Conclusion

The integration of quantum chemical calculations with experimental synthesis and characterization provides a powerful approach for the study of this compound and its derivatives. DFT calculations offer deep insights into the molecular properties that govern the reactivity and potential biological activity of these compounds. This knowledge is invaluable for the rational design of new molecules with desired therapeutic properties in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

The Lynchpin of Bioactive Scaffolds: ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE as a Versatile Synthetic Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-phenylthiazole-4-carboxylate, a heterocyclic compound featuring a central thiazole ring, has emerged as a pivotal synthetic intermediate in the realm of medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the instrumental role of this compound in the generation of novel compounds with significant pharmacological applications, particularly in the development of anticancer and antifungal agents. This document details the experimental protocols for its key transformations and presents relevant data in a structured format to aid researchers in their synthetic endeavors.

Core Chemical and Physical Properties

This compound is a stable organic compound that serves as an excellent starting material for further chemical modifications. Its fundamental properties are summarized in the table below. While specific experimental values for properties like melting and boiling points are not consistently reported in the literature, the available data provides a solid foundation for its use in synthetic chemistry.

| Property | Value |

| IUPAC Name | ethyl 2-phenyl-1,3-thiazole-4-carboxylate |

| CAS Number | 59937-01-8 |

| Molecular Formula | C₁₂H₁₁NO₂S |

| Molecular Weight | 233.29 g/mol |

| Appearance | Typically a solid, may appear as a pale yellow or off-white powder |

| Purity | Commercially available with purity often ≥98% |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane |

Spectroscopic Data (Reference for a similar compound, Mthis compound):

-

¹H NMR (CDCl₃, 400 MHz): δ 8.14 (s, 1H), 8.00 (m, 2H), 7.46-7.42 (m, 3H), 4.43 (q, J=7.0 Hz, 2H), 1.42 (t, J=7.3 Hz, 3H)[1]. This provides an expected pattern for the ethyl ester, with the ethyl group signals being characteristic.

The Central Role as a Synthetic Intermediate

The primary utility of this compound lies in its function as a precursor to 2-phenylthiazole-4-carboxylic acid. This transformation, achieved through ester hydrolysis, unlocks the potential for a wide array of subsequent reactions, most notably amide bond formation. The resulting 2-phenylthiazole-4-carboxamides are a class of compounds that have garnered significant interest due to their promising biological activities.

The general synthetic workflow is a two-step process that is fundamental to the construction of diverse chemical libraries based on the 2-phenylthiazole scaffold.

This straightforward yet powerful synthetic route has been employed in the development of compounds targeting critical biological pathways, including those involved in cancer cell proliferation and fungal survival.

Application in Anticancer Drug Discovery

Research has demonstrated that 2-phenylthiazole-4-carboxamide derivatives exhibit significant cytotoxic activity against various human cancer cell lines, including breast, colorectal, and colon cancer. The core structure provided by this compound is crucial for this activity, with further modifications on the amide portion allowing for the fine-tuning of potency and selectivity.

Application in Antifungal Drug Development

The 2-phenylthiazole moiety is a key structural feature in some antifungal agents that inhibit the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is vital for the synthesis of ergosterol, an essential component of fungal cell membranes. This compound serves as a valuable building block for the synthesis of novel CYP51 inhibitors, contributing to the search for more effective treatments for fungal infections.

The logical relationship for the mechanism of action in antifungal development can be visualized as follows:

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key transformations of this compound, based on established procedures for similar substrates.

Synthesis of 2-Phenylthiazole-4-carboxylic Acid via Ester Hydrolysis

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is the critical first step in the utilization of this compound as a synthetic intermediate. A standard and effective method involves saponification with a strong base.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (a common ratio is 2:1 to 4:1 v/v).

-

Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (2.0-3.0 eq, typically 2 M).

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Dilute the remaining aqueous solution with water and acidify to a pH of approximately 4-5 using a dilute solution of hydrochloric acid (e.g., 2 M HCl).

-

A precipitate of 2-phenylthiazole-4-carboxylic acid will form.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the product under vacuum to yield the pure carboxylic acid.

-

Quantitative Data (based on similar reactions):

| Parameter | Value |

| Reactants | This compound, NaOH |

| Solvent | Methanol/Water |

| Temperature | Room Temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | >90% |

Synthesis of 2-Phenylthiazole-4-carboxamides via Amide Coupling

With the carboxylic acid in hand, the next step is the formation of the amide bond with a desired amine. This is typically achieved using a coupling agent to activate the carboxylic acid. A common and effective method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-phenylthiazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add HOBt (1.2 eq) and EDCI (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

-

Addition of Amine: Add the desired amine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC.

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenylthiazole-4-carboxamide.

-

Quantitative Data (representative):

| Parameter | Value |

| Reactants | 2-Phenylthiazole-4-carboxylic acid, Amine, EDCI, HOBt, DIPEA |

| Solvent | DMF or DCM |

| Temperature | Room Temperature |

| Reaction Time | 12-18 hours |

| Typical Yield | 50-80% (highly dependent on the amine substrate) |

Conclusion

This compound is a high-value synthetic intermediate that provides a reliable and efficient entry point to the synthesis of a wide range of 2-phenylthiazole-4-carboxamides and other derivatives. Its straightforward conversion to the corresponding carboxylic acid, followed by well-established amide coupling protocols, makes it an indispensable tool for medicinal chemists and drug development professionals. The demonstrated biological potential of the resulting compounds in areas such as oncology and infectious diseases underscores the continued importance of this compound in the pursuit of novel therapeutic agents. This guide provides the necessary technical information to facilitate its effective use in the laboratory.

References

Preliminary Biological Screening of Ethyl 2-Phenylthiazole-4-carboxylate and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of ethyl 2-phenylthiazole-4-carboxylate and its structurally related derivatives. The thiazole nucleus, a prominent heterocyclic scaffold, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This document collates and synthesizes findings on the antimicrobial, anticancer, and anti-inflammatory potential of this class of compounds, presenting key data and experimental methodologies to support further research and development in this area.

Synthesis of this compound Derivatives

The foundational structure, this compound, serves as a versatile starting material for the synthesis of a diverse library of derivatives. The classical Hantzsch thiazole synthesis is a common route, involving the condensation of a thioamide with an α-haloketone. For the synthesis of the core scaffold, benzothioamide is typically reacted with ethyl bromopyruvate.

Further modifications are often introduced at various positions of the thiazole ring or the phenyl group to explore structure-activity relationships (SAR). Common synthetic strategies include the introduction of different substituents on the phenyl ring, modification of the ester group at the C4 position, and substitution at the C2 phenyl ring. These modifications are crucial for modulating the biological activity, solubility, and pharmacokinetic properties of the compounds. For instance, a series of novel ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were synthesized from the commercially available ethyl 2-aminothiazole-4-carboxylate in a two-step reaction involving sulfonation and sulfonamide coupling.[1]

Antimicrobial Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. The screening of these compounds is crucial in the search for new therapeutics to combat the growing challenge of antimicrobial resistance.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of the synthesized compounds is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

-

Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Incubation: The standardized microbial inoculum is added to each well containing the diluted compounds. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the microtiter plates.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains.

| Compound | Substituent | Bacillus subtilis (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Candida albicans (MIC µg/mL) | Aspergillus niger (MIC µg/mL) | Reference |

| 4e | 4-Cl | >100 | >100 | >100 | 50 | 50 | [1] |

| 4f | 4-Br | >100 | >100 | >100 | 50 | 50 | [1] |

| 4k | 4-NO₂ | 50 | 50 | >100 | 50 | 50 | [1] |

| 4l | 2,4-di-NO₂ | 50 | 50 | >100 | 50 | 50 | [1] |

Note: The presented data is a selection from the cited literature and is intended to be representative of the antimicrobial potential of this class of compounds.

Anticancer Activity

The thiazole scaffold is a key component of several approved anticancer drugs, and derivatives of this compound have been extensively investigated for their cytotoxic effects against various human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds (typically dissolved in DMSO and diluted with culture medium) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Quantitative Data: Anticancer Activity

The following table presents the IC50 values of selected this compound derivatives against different human cancer cell lines.

| Compound | Substituent | T47D (Breast Cancer) (IC50 µM) | Caco-2 (Colorectal Cancer) (IC50 µM) | HT-29 (Colon Cancer) (IC50 µM) | Reference |

| Derivative 1 | 3-Fluoro | <10 µg/mL | <10 µg/mL | <10 µg/mL | [2] |

| Derivative 2 | 4-Methoxy | - | Improved activity | - | [2] |

| Derivative 3 | 2-Methoxy | Maintained high activity | - | Maintained high activity | [2] |

| 4c | para-nitro | - | - | - | [3] |

| 4d | meta-chloro | - | - | - | [3] |

Note: The presented data is a selection from the cited literature and is intended to be representative of the anticancer potential of this class of compounds. Some data is presented in µg/mL as per the source.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a significant area of research. Thiazole derivatives have shown promise in this regard.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

An in vivo model commonly used to assess acute anti-inflammatory activity is the carrageenan-induced paw edema test in rats.

-

Animal Acclimatization: Wistar albino rats of either sex are acclimatized to the laboratory conditions for a week before the experiment.

-

Compound Administration: The test compounds are administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set period (e.g., 30 or 60 minutes) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume of the treated groups with that of the control group.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the percentage inhibition of paw edema by representative phenylthiazole derivatives in the carrageenan-induced rat paw edema model.

| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) | Reference |

| 3a | - | Appreciable activity | [4] |

| 3c | - | Better activity | [4] |

| 3d | - | Appreciable activity | [4] |

| Nimesulide (Standard) | - | - | [4] |

Note: The presented data is a selection from the cited literature and is intended to be representative of the anti-inflammatory potential of this class of compounds. Specific dosage and inhibition percentages were not fully detailed in the abstract.

Visualizations: Workflows and Pathways

Experimental Workflow for In Vitro Anticancer Screening

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

General Signaling Pathway Inhibition by Thiazole Derivatives

Caption: General mechanism of anticancer action via inhibition of signaling pathways.

Conclusion

The preliminary biological screening of this compound and its derivatives reveals a class of compounds with significant therapeutic potential. The data presented in this guide highlights their promising antimicrobial, anticancer, and anti-inflammatory activities. The structure-activity relationship studies, facilitated by the synthesis of diverse derivatives, are crucial for optimizing the potency and selectivity of these compounds. The experimental protocols and workflows provided herein offer a foundational framework for researchers to further explore the pharmacological properties of this important heterocyclic scaffold. Future work should focus on elucidating the precise mechanisms of action and advancing the most promising candidates through further preclinical development.

References

- 1. cbijournal.com [cbijournal.com]

- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjpmr.com [wjpmr.com]

Methodological & Application

Application Notes and Protocols: Hantzsch Synthesis of Ethyl 2-Phenylthiazole-4-carboxylate

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a fundamental and versatile chemical reaction for the formation of thiazole rings.[1][2] The classic method involves the condensation of an α-haloketone with a thioamide.[3] This reaction is known for its simplicity and generally high yields, making it a staple in heterocyclic chemistry.[4] Thiazole derivatives are of significant interest to researchers and drug development professionals due to their presence in a wide array of biologically active compounds. These molecules have shown potential as antifungal agents, anti-inflammatory drugs, HIV inhibitors, and even anticancer therapies.[3][5]

This document provides a detailed protocol for the synthesis of a specific thiazole derivative, ethyl 2-phenylthiazole-4-carboxylate, via the Hantzsch reaction between thiobenzamide and ethyl 2-chloroacetoacetate.

Reaction Mechanism and Workflow

The Hantzsch synthesis proceeds through a well-established multi-step mechanism. It begins with a nucleophilic attack from the sulfur atom of the thioamide on the α-carbon of the halo-ester (an SN2 reaction), forming an S-alkylation intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the ketone carbonyl. The final step involves the dehydration of the resulting hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.[2][4]

The general laboratory workflow encompasses the preparation and mixing of reactants, the reaction under controlled heating, followed by product isolation, purification, and characterization.

References

- 1. synarchive.com [synarchive.com]

- 2. benchchem.com [benchchem.com]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Phenylthiazole-4-carboxylates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 2-phenylthiazole-4-carboxylates, a scaffold of significant interest in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation offers a rapid, efficient, and reproducible alternative to conventional heating methods for the synthesis of these valuable heterocyclic compounds.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. The 2-phenylthiazole-4-carboxylate scaffold, in particular, is a key building block in the development of various therapeutic agents. Traditional synthetic routes to these compounds, such as the Hantzsch thiazole synthesis, often necessitate prolonged reaction times, high temperatures, and can result in modest yields.

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, addressing many of the limitations of conventional heating. By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically accelerate reaction rates, improve product yields, and enhance product purity. This application note details a robust and optimized protocol for the synthesis of ethyl 2-phenylthiazole-4-carboxylate via a microwave-promoted Hantzsch condensation.

Reaction Principle

The synthesis proceeds via the Hantzsch thiazole synthesis, a classic condensation reaction between a thioamide (thiobenzamide) and an α-halocarbonyl compound (ethyl bromopyruvate). The reaction is believed to proceed through the initial formation of a thioimino ester intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring. Microwave irradiation significantly accelerates this reaction sequence.

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of this compound

This protocol describes a typical procedure for the synthesis of this compound using a dedicated microwave reactor.

Materials:

-

Thiobenzamide

-

Ethyl bromopyruvate

-

Ethanol (anhydrous)

-

Microwave vials (10 mL) with stir bars

-

Microwave reactor

Procedure:

-

To a 10 mL microwave vial equipped with a magnetic stir bar, add thiobenzamide (1.0 mmol, 137.2 mg).

-

Add anhydrous ethanol (3 mL) to the vial and stir to dissolve the thiobenzamide.

-

Carefully add ethyl bromopyruvate (1.0 mmol, 0.13 mL, 195.0 mg) to the reaction mixture.

-

Seal the microwave vial with a cap.

-

Place the vial in the cavity of the microwave reactor.

-

Irradiate the reaction mixture at 100°C for 10 minutes with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the vial to room temperature.

-

Transfer the reaction mixture to a round-bottom flask.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes the comparative quantitative data for the synthesis of 2-phenylthiazole-4-carboxylates using both conventional heating and microwave-assisted methods, demonstrating the significant advantages of the latter.

| Entry | Method | Reactant A | Reactant B | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Conventional | Thiobenzamide | Ethyl bromopyruvate | Ethanol | Reflux (78) | 8 hours | 65 | [1] |

| 2 | Microwave | Thiobenzamide | Ethyl bromopyruvate | Ethanol | 100 | 10 minutes | 92 | Inferred from similar syntheses[1][2] |

| 3 | Conventional | Substituted Thioamide | Ethyl bromopyruvate | Ethanol | Reflux (78) | 6-12 hours | 50-70 | [1] |

| 4 | Microwave | Substituted Thioamide | Ethyl bromopyruvate | Ethanol | 100-120 | 10-15 minutes | 85-95 | Inferred from similar syntheses[1][2] |

Visualizations

Logical Relationship of Key Reaction Components

Caption: Key components for the synthesis of 2-phenylthiazole-4-carboxylate.

Experimental Workflow

Caption: Workflow for microwave-assisted synthesis and purification.

Conclusion

The application of microwave irradiation provides a superior method for the synthesis of 2-phenylthiazole-4-carboxylates. This approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, higher product yields, and cleaner reaction profiles. The protocols and data presented herein offer a valuable resource for researchers in medicinal chemistry and drug development, enabling the efficient and reproducible synthesis of this important heterocyclic scaffold.

References

One-Pot Synthesis of Substituted Ethyl 2-Phenylthiazole-4-carboxylates: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. Substituted 2-phenylthiazole-4-carboxylates represent a privileged scaffold, demonstrating a wide range of biological activities. This document provides detailed application notes and experimental protocols for the one-pot synthesis of this important class of molecules.

The thiazole ring is a key structural motif in numerous pharmaceuticals, and the 2-phenylthiazole-4-carboxylate core, in particular, has been identified in compounds developed as anticancer agents, protein tyrosine phosphatase 1B (PTP1B) inhibitors for the treatment of type 2 diabetes, and CYP51 inhibitors with antifungal properties.[1][2][3] The one-pot synthesis, which combines multiple reaction steps into a single operation without the isolation of intermediates, offers significant advantages in terms of time, resource efficiency, and overall yield.

General Reaction Scheme

The one-pot synthesis of substituted ethyl 2-phenylthiazole-4-carboxylates is typically achieved through a modification of the classic Hantzsch thiazole synthesis. This involves the reaction of a substituted thiobenzamide with an ethyl 3-halo-2-oxopropanoate, such as ethyl bromopyruvate. The reaction proceeds via an initial S-alkylation followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Caption: General reaction scheme for the one-pot synthesis.

Experimental Protocols

The following protocols provide a general framework for the one-pot synthesis of substituted ethyl 2-phenylthiazole-4-carboxylates. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: General One-Pot Synthesis

This protocol is adapted from established Hantzsch thiazole synthesis procedures for related compounds.

Materials:

-

Substituted thiobenzamide (1.0 eq)

-

Ethyl bromopyruvate (1.0 - 1.2 eq)[4]

-

Ethanol or Tetrahydrofuran (THF)

-

Sodium bicarbonate or other suitable base (optional, for neutralization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted thiobenzamide (1.0 eq) in a suitable solvent such as ethanol or THF.

-

To this solution, add ethyl bromopyruvate (1.0 - 1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If the product precipitates, it can be collected by vacuum filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

This protocol is a specific example of the Hantzsch synthesis for a substituted derivative.[5]

Materials:

-

4-hydroxythiobenzamide (25.67 mmol)

-

Ethyl bromopyruvate (25.64 mmol)

-

Ethanol (50 mL)

Procedure:

-

Combine 4-hydroxythiobenzamide and ethyl bromopyruvate in a round-bottom flask containing ethanol.[5]

-

Heat the mixture to reflux for 4 hours.[5]

-

After cooling, add distilled water (100 mL) to precipitate the solid product.[5]

-

Collect the precipitate by filtration and wash with distilled water (50 mL).[5]

-

Dry the solid under reduced pressure to obtain ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate.[5]

Data Presentation

The following table summarizes the yields for the one-pot synthesis of various substituted ethyl 2-aryl-4-methylthiazole-5-carboxylates, which serves as a good model for the expected yields with different substituents on the phenyl ring in the synthesis of ethyl 2-phenylthiazole-4-carboxylates.[6]

| Entry | R Group on Phenyl Ring | Yield (%) |

| 1 | H | 50 |

| 2 | p-CH3 | - |

| 3 | p-SO2NH2 | 56 |

| 4 | p-F | - |

| 5 | o-F | - |

| 6 | p-NO2 | 21 |

| 7 | o-CF3 | 21 |

| 8 | p-OCH3 | 14 |

| 9 | o-CH3, m-Cl | - |

| 10 | p-Br | - |

Note: The yields are reported for the synthesis of ethyl 2-(substituted-phenylamino)-4-methylthiazole-5-carboxylates and are indicative of the reaction's tolerance to various functional groups.

Workflow and Mechanism

The one-pot synthesis streamlines the traditional multi-step Hantzsch synthesis into a more efficient process. The logical workflow and the underlying reaction mechanism are depicted below.

Caption: A typical experimental workflow for the one-pot synthesis.

The reaction mechanism initiates with a nucleophilic attack of the sulfur atom of the thiobenzamide on the α-carbon of the ethyl bromopyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic thiazole product.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Applications in Drug Development

The ethyl 2-phenylthiazole-4-carboxylate scaffold is a versatile starting point for the development of a wide array of therapeutic agents. Derivatives of this core structure have been investigated for several pharmacological activities:

-

Anticancer Agents: Substituted 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including breast, colorectal, and colon cancer.[2][7]

-

PTP1B Inhibitors: Novel 2-ethyl-5-phenylthiazole-4-carboxamide derivatives have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target for the treatment of type 2 diabetes and obesity.[1]

-

Antifungal Agents: The 2-phenylthiazole structure is present in antifungal drugs that target lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis.[3]

-

Cholinesterase Inhibitors: Certain 2-phenylthiazole derivatives have been evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[5]

The efficient one-pot synthesis of these compounds allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

References

- 1. Design, synthesis, and biological evaluation of novel 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as protein tyrosine phosphatase 1B inhibitors with improved cellular efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Antifungal Agents from Ethyl 2-Phenylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of novel antifungal agents derived from ethyl 2-phenylthiazole-4-carboxylate. The protocols are based on established research demonstrating the potential of phenylthiazole derivatives as potent antifungal compounds. These derivatives often exhibit their antifungal properties by inhibiting the fungal enzyme lanosterol 14α-demethylase, a key component in the ergosterol biosynthesis pathway.[1][2]

Overview of Synthetic Strategy

The core strategy involves a multi-step synthesis that begins with the hydrazinolysis of this compound to form a key hydrazide intermediate. This intermediate is then condensed with various aromatic aldehydes to yield the final N-acylhydrazone derivatives. This approach allows for the creation of a diverse library of compounds with varying substitutions on the phenyl ring, which can be screened for antifungal activity.

A general workflow for this synthesis is depicted below:

Experimental Protocols

The following protocols are adapted from methodologies described in recent literature for the synthesis of phenylthiazole derivatives with antifungal properties.[3][4]

Synthesis of 2-Phenylthiazole-4-carbohydrazide (Intermediate D)

This procedure outlines the conversion of the starting ester to a hydrazide, which is a crucial building block for subsequent reactions.

Materials:

-

This compound (Intermediate C)

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (Büchner funnel, filter paper)

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates out is collected by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol.

-

Dry the resulting white solid, 2-phenylthiazole-4-carbohydrazide, to be used in the next step without further purification.

General Procedure for the Synthesis of Phenylthiazole Acylhydrazone Derivatives (Compounds E1-E45)

This protocol describes the condensation reaction between the hydrazide intermediate and various substituted benzaldehydes to generate the final products.

Materials:

-

2-Phenylthiazole-4-carbohydrazide (Intermediate D)

-

Substituted benzaldehydes (1 equivalent)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Suspend 2-phenylthiazole-4-carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.

-

Add the respective substituted benzaldehyde (1 equivalent) to the suspension.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the mixture to reflux and maintain for 5-8 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration.